3-Chlorothioanisole is an organic compound with the molecular formula . It is characterized by a chlorinated aromatic ring and a thioether functional group. The compound appears as a colorless to pale yellow liquid and is known for its distinctive odor, which is reminiscent of garlic or onion. Its systematic name is 1-chloro-3-(methylthio)benzene, and it is commonly used in various chemical syntheses and research applications .
-Chlorothioanisole can be synthesized through various methods. One common approach involves the reaction of 3-chlorothiophenol with methyl chloride using sodium hydroxide as a base. PubChem
Research into 3-Chlorothioanisole is ongoing, but here are some potential scientific research applications:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 3-chlorothioanisole exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against various bacterial strains, making it a candidate for further investigation in pharmaceutical applications. Additionally, its unique structural properties may contribute to its potential as an insect repellent or an attractant in ecological studies .
Several methods exist for synthesizing 3-chlorothioanisole:
3-Chlorothioanisole finds applications in various fields:
Studies have investigated the interactions of 3-chlorothioanisole with various biological systems. For instance, its antimicrobial properties have been explored through interaction assays with bacterial cultures, demonstrating its potential effectiveness against specific pathogens. Furthermore, theoretical studies have analyzed its molecular interactions at a quantum level, providing insights into its reactivity and stability under different conditions .
Several compounds share structural similarities with 3-chlorothioanisole. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chlorothioanisole | C7H7ClS | Chlorine at position 2; different biological activity |
| Thioanisole | C7H10S | Lacks chlorine; primarily used as a flavoring agent |
| Benzyl Thioether | C8H10S | Contains a benzyl group; used in organic synthesis |
What sets 3-chlorothioanisole apart from these similar compounds is its specific chlorination pattern and resulting biological activity profile. The presence of the chlorine atom at the meta position relative to the thioether group significantly influences both its chemical reactivity and biological interactions, making it a valuable compound for further study in medicinal chemistry and agrochemical applications .
3-Chlorothioanisole is systematically characterized by the following identifiers:
Synonyms: 3-Chlorophenyl methyl sulfide, 1-Chloro-3-methylsulfanylbenzene, m-Chlorothioanisole .
The compound typically exists as a colorless to pale yellow liquid with a boiling point of 217.9°C at 760 mmHg and a density of 1.206 g/mL at 25°C . Its planar structure is stabilized by π-conjugation between the aromatic ring and the thioether group, as confirmed by density functional theory (DFT) calculations .
3-Chlorothioanisole is an organic compound with the molecular formula C7H7ClS and a molecular weight of 158.643 g/mol [1] [2]. The compound consists of a benzene ring with a methylthio (-SCH3) group and a chlorine atom at the meta position (position 3) [3]. The systematic name for this compound is 1-chloro-3-methylsulfanylbenzene, and it is also known as 3-chlorophenyl methyl sulfide [3] [4].
The physical properties of 3-Chlorothioanisole include a boiling point of approximately 217.9°C at 760 mmHg and a density of 1.2±0.1 g/cm³ [1]. It appears as a colorless to light yellow liquid with a refractive index of approximately 1.599 [2] [3]. The flash point of this compound is reported to be around 87.6±19.8°C [1].
The molecular structure of 3-Chlorothioanisole features specific bond lengths and angles that define its three-dimensional configuration [6]. The carbon-sulfur bond (S-C1) connecting the methylthio group to the benzene ring has a length of approximately 1.774-1.775 Å in the ground state (S0) [6] [10]. The sulfur-methyl carbon bond (S-CH3) measures about 1.815 Å, while the carbon-chlorine bond (C3-Cl) at position 3 is approximately 1.755 Å in length [6] [10].
3-Chlorothioanisole exists in two distinct rotameric forms: cis and trans configurations [6] [7]. These rotamers differ in the relative orientation of the methylthio group with respect to the chlorine atom on the benzene ring [6].
In the cis-rotamer, the methylthio group and the chlorine atom are positioned on the same side of the benzene ring, while in the trans-rotamer, these substituents are located on opposite sides [10] [11]. The distinction between these rotamers is defined by the dihedral angle C2-C1-S-C8, where C8 represents the methyl carbon atom [10].
Both cis and trans rotamers of 3-Chlorothioanisole have been confirmed to be stable and coexist in their respective electronic ground state (S0), first excited state (S1), and cationic ground state (D0) [6] [7]. Density functional theory (DFT) calculations have provided evidence for the stability of both rotameric forms [7] [10].
The stability of these rotamers is influenced by several factors, including conjugation effects between the benzene ring and the substituent groups, as well as through-space interactions between the chlorine atom and the methylthio group [6] [11]. In the cis-rotamer, the through-space interaction between the chlorine atom and the methylthio group is stronger due to their proximity, which affects the overall stability and certain molecular properties such as vibrational frequencies [11].
Research has shown that the methyl torsion mode (τ1) in the cis-rotamer has a higher frequency (46 cm⁻¹ in S1 state and 88 cm⁻¹ in D0 state) compared to the trans-rotamer (24 cm⁻¹ in S1 state and 34 cm⁻¹ in D0 state) [11]. This difference is attributed to the stronger through-space interaction in the cis-rotamer, making the methyl group harder to rotate [11].
Both cis and trans rotamers of 3-Chlorothioanisole adopt planar structures in their respective S0, S1, and D0 states [6] [7]. This planarity is maintained despite the potential for steric interactions between the substituents [10].
The planarity of 3-Chlorothioanisole is supported by both theoretical calculations and experimental spectroscopic measurements [6] [10]. The benzene ring, the chlorine atom, and the sulfur atom of the methylthio group all lie in the same plane, which allows for optimal conjugation between the π-electrons of the benzene ring and the substituent groups [10] [12].
In the S1 excited state, some anisole derivatives, including 3-Chloroanisole, undergo ring deformation upon excitation [6]. However, 3-Chlorothioanisole maintains its planar structure even in the excited state, although there are some changes in bond lengths and angles [6] [10].
The energy differences between the cis and trans rotamers of 3-Chlorothioanisole have been determined through both theoretical calculations and experimental measurements [10] [11]. In the ground state (S0), the cis-rotamer is slightly more stable than the trans-rotamer, with an energy difference of approximately 68 cm⁻¹ (including zero-point energy corrections) [10] [12].
The isomerization energy barrier between the two rotamers is about 500 cm⁻¹ with respect to the cis-rotamer [10]. This barrier is sufficiently high to prevent significant relaxation during supersonic expansion in experimental conditions, allowing both rotamers to coexist in molecular beams [10].
The first electronic excitation energy (E1) and the adiabatic ionization energy (IE) have been determined for both rotamers [6] [7]. For the cis-rotamer, E1 is 33,959±3 cm⁻¹ and IE is 65,326±5 cm⁻¹, while for the trans-rotamer, these values are 34,102±3 cm⁻¹ and 65,471±5 cm⁻¹, respectively [6] [7]. These differences in excitation and ionization energies further confirm the distinct nature of the two rotameric forms [10].
3-Chlorothioanisole differs structurally from anisole derivatives primarily in the replacement of the oxygen atom with a sulfur atom in the substituent group [6] [12]. This substitution leads to several important structural differences that affect the molecular properties [12].
The carbon-sulfur bond (C-S) in 3-Chlorothioanisole (approximately 1.774 Å) is longer than the carbon-oxygen bond (C-O) in anisole derivatives (typically around 1.36 Å) [12] [14]. This difference is due to the larger atomic radius of sulfur compared to oxygen [14].
The bond angle C-S-C in 3-Chlorothioanisole (approximately 103.9°) is smaller than the C-O-C angle in anisole derivatives (typically around 118°) [10] [14]. This difference affects the overall geometry and the orientation of the methyl group relative to the benzene ring [14].
The electronic properties also differ between 3-Chlorothioanisole and anisole derivatives [6] [12]. The transition energies (E1) of chlorine-substituted anisoles are red-shifted compared to those of anisole, while fluorine-substituted anisoles exhibit blue-shifted transition energies [12]. This difference is attributed to the varying inductive effects of chlorine and fluorine atoms [12].
When comparing 3-Chlorothioanisole with 3-Fluorothioanisole, both compounds exhibit stable cis and trans rotamers [18]. However, 3-Fluorothioanisole shows a non-planar (gauche) structure in its S1 state, while 3-Chlorothioanisole maintains planarity in all electronic states [18]. The first electronic excitation energy (E1) for 3-Fluorothioanisole (cis: 34,820 cm⁻¹, trans: 35,047 cm⁻¹) is higher than that of 3-Chlorothioanisole (cis: 33,959 cm⁻¹, trans: 34,102 cm⁻¹) [18].
The position of the chlorine atom on the benzene ring significantly influences the structural properties of chlorothioanisole isomers . 3-Chlorothioanisole (meta-substituted) differs from 2-Chlorothioanisole (ortho-substituted) and 4-Chlorothioanisole (para-substituted) in several key aspects .
In 2-Chlorothioanisole, the chlorine atom is positioned adjacent to the methylthio group (ortho position), leading to stronger steric interactions between these substituents . This steric hindrance likely results in a non-planar structure due to the repulsion between the chlorine atom and the methylthio group . The strong steric effects in 2-Chlorothioanisole may also reduce the conjugation between the benzene ring and the substituent groups .
In contrast, 4-Chlorothioanisole has the chlorine atom at the para position, which is furthest from the methylthio group [17]. This arrangement minimizes steric interactions and likely allows for maximum conjugation between the benzene ring and the substituent groups . The para-substituted isomer is expected to adopt a planar structure due to the minimal steric hindrance .
3-Chlorothioanisole, with the chlorine atom at the meta position, represents an intermediate case between the ortho and para isomers . It experiences moderate steric interactions that are not strong enough to disrupt planarity but sufficient to influence the relative stability of the cis and trans rotamers [10] .
The bond angles also differ among these isomers. In 3-Chlorothioanisole, the S-C1-C2 angle is 124.1° in the cis-rotamer and 116.0° in the trans-rotamer, while the S-C1-C6 angle is 116.5° in the cis-rotamer and 124.7° in the trans-rotamer [10]. These differences reflect the influence of the chlorine atom's position on the overall molecular geometry [10].
Irritant